N-Benzoyl-N'-phenylurea

描述

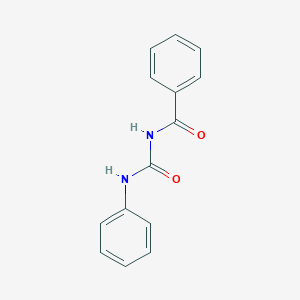

Structure

3D Structure

属性

IUPAC Name |

N-(phenylcarbamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYSLPOHOBPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171247 | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1821-33-6 | |

| Record name | N-Benzoyl-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-3-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Structural Elucidation Studies of N Benzoyl N Phenylurea

Advanced Spectroscopic Characterization Techniques

The molecular structure of N-Benzoyl-N'-phenylurea has been extensively studied using a variety of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR have been employed to characterize this compound. unair.ac.id

¹H-NMR Spectroscopy:

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons of the benzoyl and phenyl rings typically appear as complex multiplets in the downfield region of the spectrum, a characteristic of protons in an electron-deficient environment. The protons of the urea (B33335) linkage (N-H) are also observed, and their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding effects.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the benzoyl and urea groups are typically observed at the downfield end of the spectrum due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons of the two phenyl rings give rise to a series of signals in the mid-field region of the spectrum. The specific chemical shifts of these carbons can be used to confirm the substitution pattern of the aromatic rings.

| ¹³C-NMR Chemical Shift (δ) (ppm) | Assignment |

| 167.3 | C=O (benzoyl) |

| 152.5 | C=O (urea) |

| 137.9 - 120.2 | Aromatic Carbons |

This is a representative table; actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum include:

N-H Stretching: The N-H stretching vibrations of the urea and amide groups are typically observed in the region of 3300-3100 cm⁻¹. The presence of multiple bands in this region can indicate different hydrogen bonding environments.

C=O Stretching: The C=O stretching vibrations of the benzoyl and urea carbonyl groups give rise to strong absorption bands in the region of 1700-1600 cm⁻¹. The exact positions of these bands can be influenced by conjugation and hydrogen bonding.

Aromatic C-H and C=C Stretching: The stretching vibrations of the aromatic C-H and C=C bonds are observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

| IR Absorption Band (cm⁻¹) | Assignment |

| 3300-3100 | N-H Stretching |

| 1700-1600 | C=O Stretching |

| 3100-3000 | Aromatic C-H Stretching |

| 1600-1450 | Aromatic C=C Stretching |

This is a representative table; actual peak positions and intensities may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing its fragmentation pattern. nih.gov The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 240.26 g/mol . wikipedia.org The fragmentation pattern can provide valuable information about the connectivity of the molecule, with characteristic fragments arising from the cleavage of the amide and urea linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. unair.ac.id The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to the π → π* and n → π* electronic transitions of the aromatic rings and the carbonyl groups. The positions and intensities of these absorption bands are influenced by the extent of conjugation within the molecule.

X-ray Crystallography and Molecular Conformation Studies

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is a powerful technique that provides a precise three-dimensional model of a molecule's structure in the solid state. nih.govnih.gov The crystal structure of this compound reveals that the molecule adopts a largely planar conformation. wikipedia.org This planarity is facilitated by an intramolecular hydrogen bond between one of the urea protons (N-H) and the oxygen atom of the benzoyl carbonyl group, forming a pseudo-six-membered ring. wikipedia.orgresearchgate.net

In the crystal lattice, molecules of this compound form centrosymmetric dimers through intermolecular hydrogen bonds between the other urea N-H proton and the urea carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net These dimers are a common structural motif in related benzoylurea (B1208200) compounds. researchgate.net The analysis of bond lengths and angles from the X-ray data provides further confirmation of the electronic delocalization within the molecule. wikipedia.org The C=O bond distances are approximately 1.23 Å, and the C-N bond lengths are in the range of 1.34 to 1.41 Å. wikipedia.org

| Crystal Data and Structure Refinement for this compound | |

| Empirical Formula | C₁₄H₁₂N₂O₂ |

| Formula Weight | 240.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5641 (8) |

| b (Å) | 4.6564 (3) |

| c (Å) | 21.1029 (15) |

| β (°) | 128.716 (4) |

| Volume (ų) | 1193.31 (15) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.337 |

| Temperature (K) | 150 |

Data obtained from Okuniewski et al. (2010). nih.govresearchgate.net

Analysis of Intramolecular Hydrogen Bonding

The molecular conformation of this compound is fundamentally dictated by a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net This interaction occurs between a hydrogen atom on one of the nitrogen atoms of the urea bridge and the oxygen atom of the benzoyl group (N—H⋯O=C). nih.govresearchgate.netwikipedia.org The formation of this bond results in a stable, planar, six-membered pseudoaromatic ring. wikipedia.org This structural feature, denoted using the graph set notation as an R(6) ring, is a common characteristic among N'-monosubstituted or N'-unsubstituted N-benzoylureas and their thio-analogs. nih.govresearchgate.net The presence of this intramolecular hydrogen bond is a critical factor in stabilizing the molecule's near-planar geometry. wikipedia.org

Investigation of Intermolecular Hydrogen Bonding and Dimer Formation

Beyond the internal bonding, this compound molecules engage in intermolecular hydrogen bonding. nih.govresearchgate.net Specifically, pairs of molecules are linked by N—H⋯O=C intermolecular hydrogen bonds to form a centrosymmetric dimer. nih.govresearchgate.netwikipedia.org In this arrangement, the urea functionalities of two separate molecules interact, creating a distinct eight-membered ring structure. wikipedia.org This intermolecular hydrogen bonding motif is described by the graph set notation R²₂(8). nih.govresearchgate.net The formation of these dimers is a prevalent feature in the crystal structures of related N-benzoylurea derivatives. nih.govresearchgate.net The crystal packing shows no evidence of significant π-π stacking interactions between the dimers. nih.govresearchgate.net

Dihedral Angle Analysis of Urea Moiety Conformation

The conformation of the urea moiety is a key structural parameter. The twist between the two amide subunits can be quantified by the N1—C1—N2—C2 dihedral angle. For this compound, this angle has been determined to be 3.0 (2)°. nih.govresearchgate.net This value indicates a relatively small twist from planarity within the core urea structure. This finding is consistent with values observed in other related studies of urea derivatives, which report this dihedral angle to be in the range of 0.07° to 7.45°. nih.govresearchgate.net The near-planar conformation is largely maintained by the extensive charge delocalization across the molecule and the influence of the previously discussed intra- and intermolecular hydrogen bonds. wikipedia.org

Data Tables

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molar Mass | 240.26 g·mol⁻¹ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5641 (8) |

| b (Å) | 4.6564 (3) |

| c (Å) | 21.1029 (15) |

| β (°) | 128.716 (4) |

| Volume (ų) | 1193.31 (15) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.337 Mg m⁻³ |

Data sourced from Okuniewski, A., Chojnacki, J., & Becker, B. (2010). nih.govresearchgate.net

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C=O | ~1.23 |

| C-N | 1.34 - 1.41 |

Data sourced from Wikipedia (2010). wikipedia.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-Benzoyl-N'-phenylthiourea |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of N Benzoyl N Phenylurea Derivatives

SAR Principles in N-Benzoyl-N'-phenylurea Derivative Design

The type and position of substituents on the phenyl and benzoyl rings of the this compound scaffold are critical determinants of biological activity. Modifications are often made to modulate lipophilic, electronic, and steric properties to enhance potency. ubaya.ac.id

Research into the anticancer properties of N-benzoyl-N'-phenylthiourea, a closely related analogue, demonstrates the profound impact of substituents. rasayanjournal.co.in The introduction of chloro groups at specific positions on the benzoyl ring was found to significantly increase cytotoxic activity against MCF-7 breast cancer cells. rasayanjournal.co.inresearchgate.net For instance, the 2,4-dichloro derivative (2,4-Cl-BFTU) exhibited the most potent activity among the tested compounds, suggesting that the electronic and steric effects of these additions are favorable for interaction with the biological target. rasayanjournal.co.in The addition of these electron-withdrawing groups can enhance the compound's interaction with receptors. rasayanjournal.co.in

Similarly, studies on other derivatives for different applications have shown that steric parameters can sometimes be more influential than lipophilic or electronic ones. ubaya.ac.id A variety of functional groups, including chloro, bromo, fluoro, nitro, methyl, and methoxy (B1213986) groups, have been systematically evaluated to improve the electronic and lipophilic character of the parent molecule. ubaya.ac.id These findings underscore that a delicate balance of substituent properties is necessary to optimize biological activity.

Below is a table illustrating the effect of different substituents on the cytotoxic activity (IC₅₀) of N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 cancer cell line. rasayanjournal.co.inresearchgate.net

| Compound | Substituent (on Benzoyl Ring) | IC₅₀ (mM) |

| BFTU | None (H) | 1.12 |

| 2-Cl-BFTU | 2-Chloro | 0.88 |

| 3-Cl-BFTU | 3-Chloro | 0.61 |

| 4-Cl-BFTU | 4-Chloro | 0.58 |

| 2,4-Cl-BFTU | 2,4-Dichloro | 0.31 |

Table 1: Cytotoxic activity of N-benzoyl-N'-phenylthiourea (BFTU) and its chloro-derivatives against MCF-7 cells. A lower IC₅₀ value indicates higher potency. Data sourced from Kesuma, D., et al. (2021). rasayanjournal.co.inresearchgate.net

The three-dimensional shape, or conformation, of this compound molecules is a crucial factor for their biological activity. X-ray crystallography studies reveal that the molecule typically adopts a relatively flat conformation. nih.govwikipedia.org This specific spatial arrangement is largely dictated by the presence of a strong intramolecular hydrogen bond. nih.govresearchgate.netnih.gov

This stable conformation is a common feature among N'-monosubstituted N-benzoylureas and is believed to be essential for binding to biological targets, such as insect chitin (B13524) synthase or receptor tyrosine kinases. nih.govresearchgate.netresearchgate.net The dihedral angle between the two amide subunits of the urea (B33335) bridge is very small, approximately 3.0 degrees, confirming a near-planar arrangement. nih.govresearchgate.net This rigidity pre-organizes the molecule into a shape that is complementary to its receptor's binding site, facilitating a more effective interaction.

A defining structural feature of this compound is a strong intramolecular hydrogen bond formed between the N-H group of the urea bridge and the oxygen atom of the benzoyl carbonyl group (N-H···O=C). nih.govnih.govresearchgate.net This interaction creates a stable six-membered pseudo-aromatic ring, which locks the molecule into the planar conformation discussed previously. nih.govwikipedia.org

This intramolecular hydrogen bond is a cornerstone of the molecule's SAR. nih.govresearchgate.net It significantly influences the compound's conformational stability and electronic distribution, which are vital for its biological function. researchgate.netnih.gov By maintaining a rigid, planar structure, the hydrogen bond ensures the correct orientation of the key functional groups required for receptor recognition and binding. While this internal bond is a dominant feature, research has shown that other parts of the molecule can still participate in intermolecular interactions, such as anion binding, by introducing additional functional groups. nih.gov

QSAR Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) provides a mathematical framework for understanding and predicting the biological activity of compounds. nih.gov These in silico methods correlate variations in chemical structure with changes in activity, enabling the rational design of more potent molecules. rasayanjournal.co.inresearchgate.net

QSAR models are built by correlating the biological activity of a series of compounds with their calculated physicochemical properties, often referred to as descriptors. ubaya.ac.idatlantis-press.com For this compound derivatives, these descriptors typically fall into three categories:

Lipophilic Parameters: These describe a molecule's affinity for fatty or non-polar environments. Common descriptors include ClogP (the calculated logarithm of the partition coefficient) and the Hansch parameter (π), which quantifies the hydrophobicity contribution of a substituent. rasayanjournal.co.inubaya.ac.id In one study on anticancer activity, the lipophilic property (π) was found to be a primary driver of cytotoxic efficacy. rasayanjournal.co.in

Electronic Parameters: These quantify the electronic effects of substituents, such as their ability to donate or withdraw electron density. Key descriptors include the Hammett constant (σ), which measures the electronic effect of a substituent on an aromatic ring, and total energy (Etot) or the energy of molecular orbitals like ELUMO. rasayanjournal.co.inubaya.ac.idatlantis-press.com

Steric Parameters: These relate to the size and shape of the molecule or its substituents. Commonly used descriptors are Molar Refractivity (CMR) and the Taft steric parameter (Es), which provide measures of molecular volume and bulk. rasayanjournal.co.inubaya.ac.id In some studies, steric factors have been shown to have a dominant influence on activity. ubaya.ac.id

| Parameter Type | Descriptor | Description |

| Lipophilic | ClogP, π | Measures the hydrophobicity of the molecule or substituent. rasayanjournal.co.inubaya.ac.id |

| Electronic | σ (Hammett), Etot | Quantifies the electron-donating or -withdrawing nature of substituents. rasayanjournal.co.inubaya.ac.id |

| Steric | CMR, Es (Taft) | Describes the size, volume, and shape of the molecule or substituent. rasayanjournal.co.inubaya.ac.id |

Table 2: Common physicochemical parameters used in QSAR studies of this compound derivatives.

The core of QSAR is the development of a mathematical equation that models the relationship between the physicochemical descriptors (independent variables) and biological activity (the dependent variable, such as Log 1/IC₅₀). researchgate.net This is achieved through statistical methods, primarily linear and non-linear regression analysis, often performed with specialized software like SPSS. ubaya.ac.idrasayanjournal.co.inatlantis-press.com

The process involves testing various combinations of descriptors to find the equation that best predicts the observed activity. The quality and predictive power of the resulting QSAR model are assessed using several statistical metrics: rasayanjournal.co.inubaya.ac.id

Correlation Coefficient (r or R): Measures the strength of the linear relationship between the predicted and observed activities. Values closer to 1 indicate a better fit.

F-value (Fischer's test): Indicates the statistical significance of the regression model. A high F-value suggests the model is statistically sound.

Standard Error (SE): Represents the average deviation of the predicted values from the observed values. A lower SE indicates a more accurate model.

Significance (Sig. or p-value): Determines the probability that the observed correlation occurred by chance. A value less than 0.05 is typically considered statistically significant.

An example of a QSAR equation developed for the cytotoxic activity of N-benzoyl-N'-phenylthiourea derivatives against MCF-7 cells is: rasayanjournal.co.in

Log 1/IC₅₀ = 0.354 π + 0.064

This model was validated with the following statistical parameters: n = 5; r = 0.922; SE = 0.864; F = 16.953; Sig = 0.026. rasayanjournal.co.in Such validated equations serve as powerful tools for predicting the activity of novel, unsynthesized derivatives, thereby guiding future research and minimizing trial-and-error in drug discovery. rasayanjournal.co.inresearchgate.net

Predictive Applications of QSAR in Agrochemical and Medicinal Chemistry

Quantitative Structure-Activity Relationship (QSAR) models have become indispensable tools in modern chemistry, offering the ability to predict the biological activity of novel compounds before their synthesis. This predictive power significantly streamlines the discovery process, reducing costs and time by prioritizing the most promising candidates. For this compound and its derivatives, QSAR has been instrumental in guiding the design of new molecules with enhanced efficacy in both agrochemical and medicinal contexts. By establishing mathematical relationships between physicochemical properties (descriptors) and biological activities, researchers can rationally design compounds with desired insecticidal, herbicidal, antifungal, or anticancer properties.

Applications in Agrochemical Chemistry

In the agrochemical sector, QSAR models are pivotal for designing new pesticides and herbicides. These models help in understanding how molecular modifications affect a compound's efficacy against target pests or weeds, as well as its potential environmental impact.

Herbicidal Activity

QSAR studies have been successfully applied to phenylurea herbicides (PUHs) to predict their ecological risk and guide the development of new, effective agents. A recent study developed robust QSAR models to predict the hazardous concentration for 5% of species (HC5), a measure of environmental risk. nih.gov Using methods like Multiple Linear Regression (MLR) and Random Forest (RF), researchers established a clear link between molecular descriptors and toxicity. nih.gov

The models revealed that spatial structural descriptors, electronic descriptors, and hydrophobicity are key factors influencing the herbicidal toxicity of PUHs. nih.gov The Random Forest model proved to be particularly predictive, with a high correlation coefficient (R² = 0.90) between experimental and predicted HC5 values. nih.gov Such models are not only predictive but also diagnostic; they allowed for the identification of ten high-risk PUHs, including diuron (B1670789) and isoproturon (B30282), flagging them for greater scrutiny. nih.gov

In a similar vein, MIA-QSAR, a 3D-QSAR technique, was used to model the activity of (thio)benzamide herbicides that inhibit photosynthetic system II (PSII). nih.gov The resulting models were used to estimate the activity (pIC50) of new candidate compounds, leading to the proposal of a promising novel thiobenzamide (B147508) derivative. nih.gov

| Model Type | Target | Key Descriptors | Statistical Significance | Source |

| Multiple Linear Regression (MLR) | Environmental Risk (HC5) of Phenylurea Herbicides | Spatial, Electronic, Hydrophobicity | R² = 0.86 | nih.gov |

| Random Forest (RF) | Environmental Risk (HC5) of Phenylurea Herbicides | Spatial, Electronic, Hydrophobicity | R² = 0.90 | nih.gov |

| MIA-QSAR | Photosystem II (PSII) Inhibition by (Thio)benzamides | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Not specified | nih.gov |

Insecticidal Activity

The principles of structure-activity relationships have guided the synthesis of novel this compound derivatives with potent insecticidal properties. By modifying the parent structure, researchers have developed compounds with enhanced activity against various pests. A series of N'-alkylaminothio, N'-arylaminothio, and N',N'-thio derivatives of N-benzoyl-N'-phenylureas were designed and synthesized, demonstrating improved solubility and, in some cases, superior larvicidal activities against the oriental armyworm, mosquitoes, and the diamondback moth when compared to the parent compounds. nih.gov For instance, selected target compounds showed better activity against the diamondback moth than the commercial insecticide triflumuron (B1682543). nih.gov

Further research led to the synthesis of eighteen new phenylurea derivatives, which displayed strong, broad-spectrum insecticidal activity against pests like the beet armyworm, cotton bollworm, and cabbage worm. mdpi.com The mortality rate for some of these compounds against the beet armyworm exceeded 90% at a concentration of 10 mg/L. mdpi.com These findings underscore the power of rational design, based on SAR principles, to create more effective insect growth regulators. nih.govmdpi.com

Applications in Medicinal Chemistry

In medicinal chemistry, QSAR models accelerate the drug discovery pipeline by predicting the therapeutic potential of compounds, allowing chemists to focus on synthesizing molecules with the highest probability of success.

Anticancer Activity

Derivatives of the this compound scaffold, particularly thiourea (B124793) analogs, have been extensively studied for their anticancer properties. QSAR models have been crucial in elucidating the structural requirements for cytotoxicity against various cancer cell lines.

One study focused on N-benzoyl-N'-phenylthiourea (BFTU) and its derivatives, testing their activity against the MCF-7 breast cancer cell line. rasayanjournal.co.inubaya.ac.idresearchgate.net The best QSAR equation derived from this research highlights the critical role of lipophilicity (represented by the descriptor π) in determining cytotoxic activity. rasayanjournal.co.inubaya.ac.id The model's high correlation coefficient (r = 0.922) indicates its strong predictive capability, enabling researchers to design other BFTU derivatives with potentially greater anticancer effects. ubaya.ac.id

Another investigation explored N-benzoyl-N'-naphthylthiourea (BNTU) derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy due to its role in angiogenesis. atlantis-press.comatlantis-press.com The resulting QSAR model showed that a combination of lipophilic (ClogP) and electronic (ELUMO) properties governs the inhibitory activity. atlantis-press.comatlantis-press.com The high statistical significance of this model (r = 0.971) provides a reliable guide for designing new BNTU compounds with enhanced VEGFR2 inhibition. atlantis-press.comatlantis-press.com

| Target/Cell Line | Best QSAR Equation | Statistical Parameters | Key Descriptors | Source |

| MCF-7 Breast Cancer Cells | Log 1/IC50 = 0.354 π + 0.064 | n = 5; r = 0.922; F = 16.953; Sig = 0.026 | Lipophilicity (π) | rasayanjournal.co.inubaya.ac.id |

| VEGFR2 Receptor Inhibition | RS = -0.405 ClogP² + 1.174 ClogP + 5.227 ELUMO - 72.983 | n = 14; r = 0.971; F = 54.777; Sig = 0.000 | Lipophilicity (ClogP), Electronic (ELUMO) | atlantis-press.comatlantis-press.com |

Antifungal Activity

The predictive power of 3D-QSAR has been harnessed to design novel antifungal agents based on a related thiourea scaffold. In a study of nopol-derived 1,3,4-thiadiazole-thiourea compounds, a Comparative Molecular Field Analysis (CoMFA) was performed to understand the structural features essential for activity against the fungus A. solani. mdpi.com The established model was highly predictive, with a non-validated correlation coefficient (r²) of 0.992 and a cross-validated coefficient (q²) of 0.753. mdpi.com

Crucially, this CoMFA model was not just an analytical tool but a predictive one. Based on the 3D-QSAR analysis, researchers designed two new unsynthesized compounds and used the model to predict their activity. The predictions suggested that the newly designed molecules would have excellent antifungal activities, demonstrating a direct and practical application of QSAR in guiding the synthesis of more effective therapeutic agents. mdpi.com

Computational Chemistry and Molecular Modeling Applications in N Benzoyl N Phenylurea Research

Molecular Docking Simulations for Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the mechanism of action.

Molecular docking simulations have been effectively used to profile the interactions between derivatives of N-Benzoyl-N'-phenylurea and various protein targets. These studies are crucial for understanding the structural basis of their biological activity. For instance, derivatives have been docked with receptors like the Epidermal Growth Factor Receptor (EGFR) and checkpoint kinase 1 to predict their potential as cytotoxic or anticancer agents. ubaya.ac.idjppres.com The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues within the protein's active site. ajol.info In one study, a derivative, 4-chloro-N-(phenylcarbamothioyl)benzamide (4-Cl-PCTB), was docked into the checkpoint kinase 1 receptor, providing a model of its binding mode. jppres.com

| Compound | Protein Target | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (PDB: 1M17) | Not specified | Binding within active site |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (PDB: 1M17) | Not specified | Binding within active site |

| 4-chloro-N-(phenylcarbamothioyl)benzamide (4-Cl-PCTB) | Checkpoint Kinase 1 (PDB: 2YWP) | Not specified | Hydrogen bonding, Hydrophobic interactions |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically suggest a more stable complex. ubaya.ac.id For example, in a study involving phenylthiourea (B91264) derivatives, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea exhibited binding scores of -7.3 kcal/mol and -8.2 kcal/mol, respectively, when docked with EGFR. ubaya.ac.id Another study on a different derivative targeting checkpoint kinase 1 reported a plant score of -67.19 kcal/mol, indicating a strong predicted affinity. jppres.com These simulations confirm that the ligands preferentially insert into the hydrophobic cavities of the target protein's binding site. ajol.info The analysis of these binding poses is essential for structure-based drug design and the optimization of lead compounds. mdpi.com

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (PDB: 1M17) | -7.3 |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (PDB: 1M17) | -8.2 |

| 4-chloro-N-(phenylcarbamothioyl)benzamide (4-Cl-PCTB) | Checkpoint Kinase 1 (PDB: 2YWP) | -67.19 (Plant Score) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org It is routinely employed to optimize molecular geometries and predict various molecular properties, including vibrational frequencies. nih.gov For complex organic molecules, methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to achieve results that show excellent agreement with experimental data from FT-IR and NMR spectroscopy. nih.gov DFT calculations allow for the complete assignment of vibrational modes, which is critical for interpreting experimental infrared spectra. diva-portal.org These theoretical calculations can predict the frequencies of bond stretching, bending, and torsional vibrations within the molecule.

The structure of this compound is characterized by an approximately flat molecular conformation, which facilitates significant charge delocalization across the molecule. wikipedia.org This delocalization is a key feature of its electronic structure. The molecule's conformation is stabilized by a strong intramolecular N-H···O hydrogen bond, forming a pseudo-aromatic six-membered ring. nih.gov DFT calculations are used to analyze this electronic structure in detail by mapping electron density isosurfaces with the electrostatic potential (ESP). nih.gov This analysis provides information on the charge distribution, the size and shape of the molecule, and the sites that are most susceptible to chemical reactivity. nih.gov The addition of the benzoyl group to the phenylurea core alters the electron density distribution, enriching it on the adjacent carbon atoms while pulling density from other parts of the molecule. diva-portal.org

Theoretical studies using DFT are also employed to investigate the non-linear optical (NLO) properties of this compound and related compounds. NLO materials are of great interest for applications in optoelectronics and photonics. Key parameters such as the dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess a molecule's potential as an NLO material. nih.gov The magnitude of the first-order hyperpolarizability is a primary determinant of a system's NLO response. nih.gov Often, the calculated NLO properties of new compounds are compared to those of urea (B33335), a well-established benchmark molecule in NLO studies. nih.govresearchgate.net For many urea derivatives, computational studies have shown that they can possess significantly greater NLO susceptibilities compared to urea itself. pku.edu.cn

| Compound | Dipole Moment (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Urea (Reference) | 1.42 (Calculated) | 33.01 (Calculated) | 49.61 (Calculated) |

| Generic Fused-Triazine Urea Derivative | 2.76 | Not specified | Not specified |

| Thianthrene-benzoyl derivative (TBO) | 3.8659 | Not specified | Not specified |

Note: Data for specific this compound NLO properties were not available. The table presents reference data for urea and related derivatives to illustrate the parameters studied.

Molecular Mechanics and Dynamics Simulations

In the computational investigation of this compound and its derivatives, molecular mechanics and molecular dynamics simulations serve as powerful tools to elucidate the conformational landscape, intermolecular interactions, and dynamic behavior of these compounds. These methods provide a molecular-level understanding that is crucial for rational drug design and the development of new insecticides.

Molecular mechanics focuses on the static properties of molecules, calculating the potential energy of a system as a function of its atomic coordinates. This approach is instrumental in determining the most stable conformations of this compound. The molecular conformation of this compound is characterized by a strong intramolecular hydrogen bond between the N-H group of the urea bridge and the oxygen atom of the benzoyl group, which results in a nearly planar arrangement of the molecule nih.gov. This planar conformation is a common feature among N'-monosubstituted or N'-unsubstituted N-benzoylureas nih.gov.

In the crystalline state, this compound molecules form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds nih.gov. The stability of these conformations can be quantified through molecular mechanics calculations, which can also predict the relative energies of other potential, non-planar conformers. The dihedral angle describing the twist between the two amide subunits of the urea derivative (N1—C1—N2—C2) is a key parameter in these conformational studies. In the crystal structure of this compound, this angle is approximately 3.0 (2)° nih.gov. Molecular mechanics can explore the energy penalty associated with deviations from this low-energy conformation.

The table below summarizes key structural parameters of this compound derived from crystallographic studies, which are used as a basis for and can be reproduced by molecular mechanics simulations.

| Parameter | Value | Reference |

| Intramolecular Hydrogen Bond | N—H⋯O=C | nih.gov |

| Intermolecular Hydrogen Bond | N—H⋯O=C | nih.gov |

| Dimer Structure | Centrosymmetric | nih.gov |

| N1—C1—N2—C2 Dihedral Angle | 3.0 (2)° | nih.gov |

| Closest Ring Centroid Distance | ~5.60 Å | nih.gov |

| Dihedral Angle Between Rings | ~80° | nih.gov |

Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule by simulating the movement of atoms over time. This technique is invaluable for understanding how this compound and its derivatives behave in a more biologically relevant environment, such as in solution or interacting with a target protein like chitin (B13524) synthase nih.govnih.govwikipedia.org.

While specific MD simulation studies on the parent this compound are not extensively documented in the literature, the methodology is widely applied to its insecticidal derivatives, such as diflubenzuron (B1670561) nih.govnih.govwikipedia.org. These simulations can reveal the flexibility of the molecule, the stability of its hydrogen bonds in a dynamic environment, and the nature of its interactions with surrounding solvent molecules or amino acid residues in a protein's binding site.

Key insights that can be gained from molecular dynamics simulations of benzoylphenylurea (B10832687) compounds include:

Conformational Stability: MD simulations can assess the stability of the planar conformation in different environments and identify other accessible conformations that might be important for biological activity.

Interaction Analysis: By simulating the compound in the active site of its target protein, MD can elucidate the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity.

Binding Free Energy Calculations: Advanced MD techniques, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to calculate the relative binding affinities of different benzoylphenylurea derivatives, providing a theoretical basis for structure-activity relationships (SAR) nih.govnih.govwustl.edu. This information is critical for the design of more potent insecticides.

The following table outlines the typical application of molecular dynamics simulations in the study of benzoylphenylurea derivatives.

| Simulation Aspect | Research Focus | Potential Findings |

| Ligand in Solution | Conformational flexibility and solvation | Identification of dominant solution-phase conformers and their interaction with water molecules. |

| Ligand-Protein Complex | Binding mode stability and interaction mapping | Determination of key amino acid residues involved in binding and the temporal stability of these interactions. |

| Free Energy Calculations | Relative binding affinity prediction | Quantitative estimation of the change in binding free energy upon chemical modification of the ligand, guiding lead optimization. |

Academic Research on Insecticidal Activity and Insect Growth Regulation by N Benzoyl N Phenylurea

Efficacy Studies Against Economically Important Insect Pests

Derivatives of N-Benzoyl-N'-phenylurea have been developed and tested against a range of economically significant insect pests, demonstrating their potential in agricultural pest management. Field trials and laboratory assays have confirmed their efficacy, particularly against chewing lepidopteran pests.

For instance, a novel BPU derivative, TXH09, has shown significant control over several key pests in vegetables and rice. Field trials in China demonstrated its effectiveness against larvae of the beet armyworm (Spodoptera exigua), diamondback moth (Plutella xylostella), and tobacco cutworm (Spodoptera litura). researchgate.net Application of TXH09 resulted in a rapid decline in larval populations within three days, with high efficacy maintained for 7 to 10 days. researchgate.net Similarly, a water-dispersible granule formulation of TXH09 was effective against the imported cabbageworm (Pieris rapae), rice leaf roller (Cnaphalocrocis medinalis), purple stem borer (Sesamia inferens), and striped stem borer (Chilo suppressalis). researchgate.net In these studies, TXH09 showed higher controlling efficiency than the established BPU insecticide hexaflumuron (B1673140) at the same active dose. researchgate.net

Other studies have highlighted the broad-spectrum activity of novel phenylurea derivatives against various lepidopteran pests. nih.gov

Table 1: Efficacy of Benzoylphenylurea (B10832687) Derivatives Against Various Insect Pests

| Compound/Formulation | Target Pest | Crop | Observed Efficacy | Reference |

|---|---|---|---|---|

| TXH09 (5% EC) | Spodoptera exigua (Beet Armyworm) | Vegetable | Good controlling efficacy; decline in larval population by day 3, lasting 7-10 days. | researchgate.net |

| TXH09 (5% EC) | Plutella xylostella (Diamondback Moth) | Vegetable | Good controlling efficacy; decline in larval population by day 3, lasting 7-10 days. | researchgate.net |

| TXH09 (5% EC) | Spodoptera litura (Tobacco Cutworm) | Vegetable | Good controlling efficacy; decline in larval population by day 3, lasting 7-10 days. | researchgate.net |

| TXH09 (5% WDG) | Pieris rapae (Imported Cabbageworm) | Vegetable | Superior controlling effect on larvae. | researchgate.net |

| TXH09 (5% WDG) | Cnaphalocrocis medinalis (Rice Leaf Roller) | Rice | Superior controlling effect on larvae; considerable protective effect on leaves. | researchgate.net |

| TXH09 (5% WDG) | Sesamia inferens (Purple Stem Borer) | Rice | Superior controlling effect on larvae. | researchgate.net |

| TXH09 (5% WDG) | Chilo suppressalis (Striped Stem Borer) | Rice | Superior controlling effect on larvae. | researchgate.net |

Table 2: List of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Parent Benzoylphenylurea |

| Diflubenzuron (B1670561) | Benzoylphenylurea Insecticide |

| Lufenuron (B1675420) | Benzoylphenylurea Insecticide |

| Triflumuron (B1682543) | Benzoylphenylurea Insecticide |

| Hexaflumuron | Benzoylphenylurea Insecticide |

| Chlorfluazuron | Benzoylphenylurea Insecticide |

| Flufenoxuron | Benzoylphenylurea Insecticide |

| Chlorbenzuron | Benzoylphenylurea Insecticide |

| TXH09 | Benzoylphenylurea Insecticide |

| N-acetyl-D-glucosamine | Chitin (B13524) Monomer |

Larvicidal Activities of this compound Derivatives

The primary insecticidal action of this compound compounds is their ability to induce larval mortality by inhibiting chitin synthesis. Research has demonstrated their efficacy against a range of insect pests.

A study investigating new N'-alkylaminothio, N'-arylaminothio (or dithio), and N',N'-thio (or dithio) derivatives of N-benzoyl-N'-phenylureas revealed that these compounds retained the larvicidal activities of the parent benzoylphenylureas (BPUs). nih.govresearchgate.net Notably, some of these synthesized derivatives exhibited enhanced larvicidal effects against the oriental armyworm (Mythimna separata) and mosquitoes when compared to the original BPUs. nih.govresearchgate.net Specifically, selected target compounds demonstrated superior larvicidal activity against the diamondback moth (Plutella xylostella) than their corresponding parent compounds. nih.gov

Further research into novel fluoro-substituted benzoylphenylureas showed that most of these compounds exhibited excellent larvicidal activities against the oriental armyworm and mosquitoes. nih.gov In fact, two compounds from this series displayed higher activity against both pests than the commercial insecticide Hexaflumuron. nih.gov This highlights the significant increase in insecticidal activity achieved by introducing fluorinated substituents into the benzoylphenylurea structure. nih.gov

The development of novel phenylurea derivatives by linking active groups and applying the principle of aromatic group bioisosterism has also yielded promising results. nih.gov These compounds demonstrated strong insecticidal activity against third-instar larvae of several major pests, including Spodoptera exigua, Helicoverpa armigera, Plutella xyllostella, and Pieris rapae. nih.govmdpi.com

In an effort to design new insecticides, a series of novel benzoylureas containing carbamate (B1207046) groups were synthesized. benthamdirect.com Bioassays confirmed that these compounds possessed good larvicidal activities against a broad spectrum of insects, including the oriental armyworm, diamondback moth, and the mosquito Culex pipiens pallens. researchgate.netbenthamdirect.com One particular compound with an N, N-diisopropyl group showed insecticidal activity against the oriental armyworm comparable to that of diflubenzuron. researchgate.netbenthamdirect.com

Interactive Data Table: Larvicidal Activity of this compound Derivatives

| Derivative Class | Target Pest(s) | Key Finding |

| N'-thio and N',N'-thio derivatives | Oriental armyworm, Mosquitoes, Diamondback moth | Enhanced larvicidal activity compared to parent BPUs. nih.govresearchgate.net |

| Fluoro-substituted benzoylphenylureas | Oriental armyworm, Mosquitoes | Higher activity than commercial Hexaflumuron. nih.gov |

| Phenylurea derivatives with linked active groups | Spodoptera exigua, Helicoverpa armigera, Plutella xyllostella, Pieris rapae | Strong insecticidal activity against multiple pests. nih.govmdpi.com |

| Benzoylureas with carbamate groups | Oriental armyworm, Diamondback moth, Culex pipiens pallens | Broad-spectrum larvicidal activity. researchgate.netbenthamdirect.com |

Reproductive Impairment: Fecundity and Fertility Studies

Beyond their direct larvicidal effects, benzoylphenyl ureas (BPUs) can also have significant sublethal impacts on insect reproduction, affecting both fecundity (the number of eggs produced) and fertility (the viability of those eggs).

Research on the lace bug, Leptopharsa gibbicarina, has shown that BPUs can negatively affect adult emergence, longevity, and reproduction. nih.gov Sublethal concentrations of these compounds led to a reduction in both fecundity and fertility, ultimately impacting the insect's offspring. nih.gov The effects on fecundity and fertility are attributed to disruptions during the embryonic development phase, which compromises the survival of immature stages. nih.gov

Preliminary studies suggest that exposure to BPUs during the adult stage or just before adult emergence can lead to a reduced number of eggs or nymphs due to transovarial effects. nih.gov These compounds can cause degeneration of the follicular epithelial cells in the ovaries, reduce the deposition of vitellogenin (an egg yolk protein precursor), result in distorted oocytes, and lead to abnormal egg hatching. nih.gov Specifically, the insecticides novaluron, teflubenzuron, and triflumuron have been shown to cause high mortality and reduce survival time, fecundity, and fertility in L. gibbicarina. nih.gov

Development of Novel Benzoylphenylurea Insect Growth Regulators

The quest for more effective and selective insecticides has driven considerable research into the design and synthesis of new benzoylphenylurea analogs.

A key strategy in developing advanced analogs is the modification of the core this compound structure. For instance, a series of new N'-alkylaminothio, N'-arylaminothio, and N',N'-thio derivatives were designed and synthesized to act as insect growth regulators. nih.govresearchgate.net These new compounds, which feature N-S-N or N-S-S-N bonds, demonstrated improved solubility compared to the parent N-benzoyl-N'-phenylureas. nih.govresearchgate.net

Another approach involves the introduction of fluorinated substituents onto the aniline (B41778) ring of the benzoylphenylurea molecule. nih.gov This has been shown to significantly increase insecticidal activities. nih.gov Similarly, the design and synthesis of novel benzoylpyridazyl ureas have yielded compounds with larvicidal activities against the oriental armyworm that are comparable to the commercial insecticide Hexaflumuron. researchgate.net

Researchers have also explored the linkage of active groups and the principle of bioisosterism to create novel phenylurea derivatives. nih.gov This has led to the development of compounds with strong insecticidal activity against a variety of lepidopteran pests. nih.gov The synthesis of new benzoylureas containing carbamate groups, based on a bipartite model of the sulfonylurea receptor binding site, has also proven to be a successful strategy for creating analogs with improved biological activity. benthamdirect.com

A notable example of a highly effective advanced analog is NK-17. Laboratory studies revealed that the toxicity of NK-17 against S. exigua was 1.93 and 2.69 times greater than that of hexaflumuron and chlorfluazuron, respectively. nih.gov Against P. xylostella, NK-17 was 1.36 and 1.90 times more toxic than hexaflumuron and chlorfluazuron, respectively. nih.gov Furthermore, its toxicity against M. separata was found to be 18.24 times that of hexaflumuron. nih.gov

A critical aspect of developing new insecticides is evaluating their efficacy across a wide range of pest species. Several of the newly synthesized this compound derivatives have demonstrated broad-spectrum activity.

For example, a series of novel phenylurea derivatives were found to exhibit strong insecticidal activity against the third-instar larvae of Spodoptera exigua, Plutella xyllostella, Helicoverpa armigera, and Pieris rapae. nih.gov Among these, specific compounds were identified as having particularly broad-spectrum insecticidal activity. nih.govmdpi.com

The N'-thio derivatives of N-benzoyl-N'-phenylureas also showed broad-spectrum efficacy, with notable activity against the oriental armyworm, mosquitoes, and the diamondback moth. nih.govresearchgate.net Similarly, benzoylureas containing carbamate groups were effective against the oriental armyworm, diamondback moth, and Culex pipiens pallens. researchgate.netbenthamdirect.com The development of these advanced analogs with broad-spectrum efficacy underscores the potential of this compound chemistry in modern pest management strategies.

Interactive Data Table: Broad-Spectrum Efficacy of Novel Benzoylphenylurea Derivatives

| Derivative Series | Target Pests | Reference |

| Phenylurea derivatives | Spodoptera exigua, Plutella xyllostella, Helicoverpa armigera, Pieris rapae | nih.govmdpi.com |

| N'-thio derivatives | Oriental armyworm, Mosquitoes, Diamondback moth | nih.govresearchgate.net |

| Benzoylureas with carbamate groups | Oriental armyworm, Diamondback moth, Culex pipiens pallens | researchgate.netbenthamdirect.com |

Research on Insecticide Resistance Mechanisms in Target Pest Populations

Molecular Basis of Resistance to Benzoylphenylurea (B10832687) Insecticides

Resistance to BPUs at the molecular level is primarily attributed to three key mechanisms: alterations in the target site, enhanced metabolic detoxification, and reduced penetration of the insecticide through the insect's outer cuticle.

The primary mode of action for benzoylphenylurea insecticides is the inhibition of chitin (B13524) synthesis, a crucial process for the formation of the insect exoskeleton. The enzyme responsible for this process, chitin synthase (CHS), is the direct target of these compounds. irac-online.orgwho.int Target-site resistance, a highly effective resistance mechanism, arises from specific point mutations in the gene encoding chitin synthase (CHS1). These mutations alter the protein's structure, reducing its binding affinity for BPU molecules and rendering the insecticide ineffective.

Several key mutations in the CHS1 gene have been identified across different pest species. For instance, a mutation leading to an isoleucine to methionine substitution (I1042M) was discovered in BPU-resistant Plutella xylostella (diamondback moth). irac-online.orgwho.int Functional validation using CRISPR/Cas9 gene editing in Drosophila melanogaster confirmed that introducing this mutation conferred high levels of resistance to various BPUs. irac-online.orgwho.int Further research has identified other mutations at the same or equivalent positions, such as I1043L, I1043M, and the highly potent I1043F, in mosquito populations like Culex pipiens, which are associated with significant resistance to diflubenzuron (B1670561). sciencedaily.comresearchgate.net

Table 1: Documented Mutations in the Chitin Synthase (CHS1) Gene Conferring Resistance to Benzoylphenylureas and Other Chitin Synthesis Inhibitors.

| Mutation | Original Amino Acid | Substituted Amino Acid | Pest Species | Associated Insecticide Resistance |

| I1042M | Isoleucine | Methionine | Plutella xylostella | Benzoylureas (BPUs) |

| I1017F | Isoleucine | Phenylalanine | Tetranychus urticae | Etoxazole, BPUs |

| I1043L | Isoleucine | Leucine | Culex pipiens | Diflubenzuron |

| I1043M | Isoleucine | Methionine | Culex pipiens | Diflubenzuron |

| I1043F | Isoleucine | Phenylalanine | Plutella xylostella, Culex pipiens | Diflubenzuron (>15,000-fold) |

| I1056M/F | Isoleucine | Methionine/Phenylalanine | Drosophila melanogaster (functional validation) | BPUs, Etoxazole, Buprofezin |

Metabolic resistance is a common defense mechanism where insects exhibit an enhanced ability to detoxify and eliminate insecticides before they can reach their target site. This is typically achieved through the overexpression or increased activity of specific detoxification enzymes. who.int Three major enzyme superfamilies are implicated in metabolic resistance to insecticides:

Cytochrome P450 Monooxygenases (P450s): P450s are a diverse group of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including insecticides. researchgate.netnih.gov Overexpression of certain P450 genes has been linked to resistance in numerous insect species by enabling them to break down the insecticide molecules into less toxic, more easily excretable metabolites. irac-online.orgresearchgate.net While target-site mutations are primary for BPU resistance, elevated P450 activity can contribute to broader cross-resistance profiles. who.int

Esterases (ESTs): This enzyme family, which includes carboxylesterases, hydrolyzes ester bonds present in many insecticides. nih.govfiocruz.br Elevated esterase activity can confer resistance by sequestering the insecticide or by breaking it down. nih.govfrontiersin.org This mechanism is a significant factor in resistance to organophosphates, carbamates, and pyrethroids, and can contribute to a polygenic resistance profile that includes BPUs. researchgate.netnih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs are phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics, rendering them more water-soluble and easier to excrete. researchgate.netnih.gov Upregulation of GSTs has been associated with resistance to multiple insecticide classes, often by protecting the insect from oxidative stress induced by insecticide exposure or by directly metabolizing the chemical. researchgate.netacs.org

Table 2: Major Detoxifying Enzyme Families Implicated in Metabolic Insecticide Resistance.

| Enzyme Superfamily | Abbreviation | Primary Function in Resistance |

| Cytochrome P450 Monooxygenases | P450s / CYPs | Oxidation, hydroxylation, and breakdown of insecticide molecules. researchgate.netnih.gov |

| Esterases | ESTs | Hydrolysis of ester bonds within insecticide molecules; sequestration. nih.govfiocruz.br |

| Glutathione S-Transferases | GSTs | Conjugation of glutathione to insecticides for detoxification and excretion; protection against oxidative stress. researchgate.netacs.org |

A third mechanism of resistance involves modifications to the insect's cuticle, which serves as the first line of defense against contact insecticides. plos.orgnih.gov This "penetration resistance" slows the absorption of the insecticide, providing more time for other detoxification mechanisms to act and reducing the peak concentration of the toxin that reaches the target site. nih.govslideshare.net

This is typically achieved through two primary modifications:

Cuticle Thickening: Resistant insects may develop a thicker procuticle (the inner, chitinous layer), creating a more substantial physical barrier that impedes insecticide penetration. nih.govnih.gov

Altered Cuticle Composition: Changes in the composition of the cuticle, such as alterations in cuticular proteins (CPs) or cuticular hydrocarbons (CHCs), can also decrease its permeability to insecticides. plos.orgnih.gov Over-expression of specific genes, like those encoding certain cuticular proteins or enzymes like laccase 2, has been associated with these modifications. plos.org

Genetic and Biochemical Characterization of Resistance

Identifying and understanding the specific resistance mechanisms present in a pest population is crucial for effective management. Researchers employ a combination of genetic and biochemical techniques to characterize resistance.

Bioassays: Standardized laboratory bioassays are the first step in detecting resistance. nih.govresearchgate.net Methods like the WHO tube test or the CDC bottle assay expose pest populations to a discriminating dose of an insecticide to determine the frequency of resistant individuals based on mortality rates. nih.gov Dose-response bioassays are used to quantify the level of resistance by calculating a resistance factor (RF). nih.gov

Synergist Assays: To differentiate between metabolic and target-site resistance, synergists are used. Synergists are chemicals that inhibit specific detoxification enzymes. For example, piperonyl butoxide (PBO) inhibits P450s, while S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases. nih.govslideshare.net If the application of a synergist restores the insecticide's toxicity, it strongly suggests that metabolic resistance via the inhibited enzyme pathway is a key mechanism. slideshare.net

Biochemical Assays: The activity levels of detoxification enzymes can be directly measured from insect homogenates. nih.gov Colorimetric or fluorescent microplate assays are used to quantify the activity of P450s, esterases, and GSTs, allowing for a comparison between susceptible and resistant strains. nih.govresearchgate.net

Genetic Analysis: Modern molecular techniques are used to identify the specific genetic basis of resistance. Polymerase Chain Reaction (PCR) and DNA sequencing are used to detect known target-site mutations, such as those in the chitin synthase gene. researchgate.net For metabolic resistance, quantitative real-time PCR (qRT-PCR) is employed to measure and compare the expression levels of genes encoding detoxification enzymes in resistant versus susceptible insects. researchgate.netnih.gov Advanced methods like targeted amplicon sequencing allow for high-throughput screening of multiple known resistance mutations in large population samples. plos.org

Research on Resistance Management Strategies and Countermeasures

The development of robust Insecticide Resistance Management (IRM) strategies is essential to preserve the utility of benzoylphenylureas and other insecticides. acs.orgbiorxiv.org Research in this area focuses on proactive and reactive approaches to mitigate the selection pressure that drives resistance.

Insecticide Rotation: This is a cornerstone of IRM. It involves alternating the use of insecticides with different modes of action (MoA). nih.govgpnmag.com By rotating away from a BPU to an insecticide that targets a different physiological system (e.g., the nervous system), the selection pressure on the BPU target site is relaxed, which can help delay the fixation of resistance alleles in the population. gpnmag.com

Use of Mixtures: Applying a tank mix of two insecticides with different MoAs can be an effective strategy, particularly if resistance to either compound is not already widespread. For an insect to survive, it would need to possess resistance mechanisms to both active ingredients simultaneously.

Monitoring Programs: Regular monitoring of pest populations for resistance is critical for early detection and timely intervention. irac-online.orgfrontiersin.org This can involve routine bioassays to track shifts in susceptibility and molecular screening to detect the frequency of known resistance alleles (e.g., CHS mutations). plos.org Such programs provide an early warning system, allowing for adjustments to control strategies before widespread field failures occur. irac-online.org

Development and Use of Synergists: While primarily a diagnostic tool, synergists like PBO are sometimes formulated with insecticides (particularly pyrethroids) to counteract metabolic resistance. nih.gov Research into novel synergists that could overcome resistance to other insecticide classes is an ongoing field of study.

By integrating these strategies, it is possible to slow the evolution of resistance and extend the effective lifespan of valuable insecticidal compounds like N-Benzoyl-N'-phenylurea and its derivatives. acs.orgbiorxiv.org

Academic Research on Non Insecticidal Biological Activities of N Benzoyl N Phenylurea Derivatives

Anticancer Activity Investigations

The quest for novel anticancer agents has led researchers to explore the therapeutic potential of N-Benzoyl-N'-phenylurea derivatives. These investigations have demonstrated significant cytotoxic effects against various cancer cell lines and have begun to unravel the molecular pathways underlying their activity.

In Vitro Efficacy Against Cancer Cell Lines

A substantial body of evidence highlights the in vitro anticancer activity of this compound derivatives across a range of human cancer cell lines. For instance, certain N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335) analogs have shown potent activity against eight human tumor cell lines, including leukemia (CEM), lymphoma (Daudi), breast cancer (MCF-7), and others, with IC50 values ranging from 0.38 to 4.07 microM. wisdomlib.org

Thiourea (B124793) derivatives of this compound have also demonstrated considerable promise. N-(3-chloro)benzoyl-N'-phenylthiourea and N-(3,4-dichloro)benzoyl-N'-phenylthiourea exhibited better anticancer activities against human breast cancer cells (T47D) than the reference compound hydroxyurea, with IC50 values of 0.43 mM and 0.85 mM, respectively. nih.gov Similarly, N-(2,4-dichloro)benzoyl-N'-phenylthiourea showed prominent anticancer activity against MCF-7 and T47D cancer cell lines. nih.gov Further studies have confirmed the cytotoxic activities of N-benzoyl-N'-phenylthiourea and its derivatives against MCF-7 cells, with some derivatives showing higher potency than the established anticancer drug erlotinib. researchgate.net

The anticancer activity is not limited to breast cancer cells. Novel N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide (B1199961) derivatives have displayed obvious anticancer activity against human promyelocytic leukemic cell line (HL-60), and some also showed activity against human hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), and nasopharyngeal carcinoma (KB) cell lines. nih.gov Another derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has shown cytotoxic activities against MCF-7, T47D, and HeLa cells without harming normal Vero cells. wjpsonline.com

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |

|---|---|---|---|

| N-3-bromoacetylaminophenyl-N'-(alkyl/aryl) urea analogs | CEM, Daudi, MCF-7, Bel-7402, DU-145, DND-1A, LOVO, MIA Paca | 0.38 - 4.07 µM | wisdomlib.org |

| N-(3-chloro)benzoyl-N'-phenylthiourea | T47D | 0.43 mM | nih.gov |

| N-(3,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.85 mM | nih.gov |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7, T47D | 0.31 ± 0.05 mM, 0.94 ± 0.02 mM | nih.gov |

| N-benzoyl-N'-phenylthiourea derivatives | MCF-7 | More potent than Erlotinib | researchgate.net |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Cytotoxic | wjpsonline.com |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-positive primary breast cancer cells | 0.54 mM | nih.gov |

| 4-(tert-butyl)-N-benzoylurea | HER2-positive primary breast cancer cells | 0.61 mM | nih.gov |

| Pyrrole (B145914) derivatives with 3,4-dimethoxy phenyl substitution | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | researchgate.net |

Proposed Molecular Mechanisms of Anticancer Action

Research into the molecular mechanisms of this compound derivatives suggests multiple pathways for their anticancer effects. While some early studies pointed towards a tubulin-based mechanism, subsequent research on compounds like 16j, a bromoacetyl-bearing analog, indicated a mechanism independent of tubulin interaction. wisdomlib.org

A prominent proposed mechanism for the thiourea derivatives is the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Several thiourea derivatives have been found to bind to and inhibit the epidermal growth factor receptor (EGFR). wjpsonline.comnih.gov For example, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and their thiourea counterparts have been identified as potential EGFR and HER2 kinase inhibitors. nih.gov The inhibition of Receptor Tyrosine Kinases (RTKs) in the intracellular region is a key mode of action for these compounds. researchgate.netnih.gov

Another identified target is the Macrophage Migration Inhibitory Factor (MIF), a protein implicated in cancer progression. nih.govresearchgate.netubaya.ac.id In silico and in vitro studies have investigated the potential of N-benzoyl-N'-phenylthiourea derivatives to inhibit MIF. nih.govresearchgate.netubaya.ac.id Furthermore, some benzofuran (B130515) derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for the survival of certain cancer cells. wjpr.net Flow cytometry analysis of a pyrrole derivative revealed that it arrested the cell cycle at the S phase and induced apoptosis in CT-26 cells. researchgate.net

Computational Approaches in Anticancer Drug Design

Computational methods are playing an increasingly vital role in the design and development of novel this compound-based anticancer drugs. ubaya.ac.id These in silico techniques help in predicting the activity of designed compounds and understanding their interactions with molecular targets, thereby accelerating the drug discovery process. ubaya.ac.id

Molecular docking is a widely used computational tool to predict the binding affinity and orientation of a ligand to its target protein. nih.govwjpsonline.comnih.gov For instance, molecular docking was used to predict the anticancer activities of N-benzoyl-N'-phenylthiourea derivatives against the Sirtuin-1 receptor and EGFR. nih.govwjpsonline.com The Rerank Score (RS) from programs like Molegro Virtual Docker is often used to estimate the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach. researchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. A study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 cells developed a QSAR equation that highlighted the importance of lipophilic properties for cytotoxic activity. researchgate.net These computational models not only help in optimizing lead compounds but also in screening large libraries of virtual compounds to identify potential new drug candidates. ubaya.ac.id

Central Nervous System (CNS) Depressant Activity Research

Beyond their anticancer potential, researchers have also begun to explore the effects of this compound derivatives on the central nervous system. Preliminary studies suggest that these compounds may possess CNS depressant properties, opening up new avenues for their therapeutic application.

In Silico Design and Prediction of CNS Activity

The initial exploration of the CNS activity of this compound derivatives has been guided by in silico methods. wisdomlib.org Computational tools like the Molegro Virtual Docker program have been used to design and predict the CNS depressant activity of compounds such as N'-phenyl-N-benzoylurea. wisdomlib.org These studies often involve docking the designed compounds to relevant protein targets to predict their binding affinity. wisdomlib.org

A broader computational approach, the topological substructural molecular approach (TOPS-MODE), has been used to develop discriminant models to classify compounds as having CNS or non-CNS activity. nih.gov Such models have demonstrated that properties like hydrophobicity can increase CNS activity, while factors like dipole moment and polar surface area can decrease it. nih.gov These in silico predictions provide a rational basis for synthesizing and testing new derivatives with potential CNS depressant effects.

Preclinical Evaluation in Animal Models for CNS Effects

Following promising in silico predictions, preclinical studies in animal models have been conducted to evaluate the CNS depressant activity of this compound and its derivatives. The Barbituric Sleeping Time (BST) method in mice is a common assay used for this purpose. wisdomlib.orgwisdomlib.org

In one study, N'-phenyl-N-benzoylurea was shown to have a greater CNS depressant activity compared to the reference compound bromisoval (B1667876). wisdomlib.orgwisdomlib.org Another derivative, N-(3-trifluoromethylbenzoyl)-N'phenylurea, also exhibited significant sleep induction in mice, with a longer duration of activity than bromisoval. Furthermore, N-(4-methoxybenzoyl)-N'phenylurea demonstrated greater CNS depressant activity than both bromisoval and the parent compound, N-benzoyl-N'phenylurea. wjpsonline.com These preclinical findings validate the in silico predictions and suggest that this compound derivatives are a promising class of compounds for the development of new CNS depressants. wisdomlib.org

Table 2: Preclinical CNS Depressant Activity of this compound Derivatives

| Compound/Derivative | Animal Model | Test Method | Outcome | Reference |

|---|---|---|---|---|

| N'-phenyl-N-benzoylurea | Mice (Mus musculus) | Barbituric Sleeping Time (BST) | Greater depressant activity than bromisoval | wisdomlib.orgwisdomlib.org |

| N-(3-trifluoromethylbenzoyl)-N'phenylurea | Mice | Barbituric Sleeping Time (BST) | Longer duration of sleep induction than bromisoval | |

| N-(4-methoxybenzoyl)-N'phenylurea | Not Specified | Barbituric Sleeping Time (BST) | Greater activity than bromisoval and N-benzoyl-N'phenylurea | wjpsonline.com |

Environmental Research and Degradation Studies of N Benzoyl N Phenylurea and Analogs

Environmental Stability and Degradation Pathways

The persistence of N-Benzoyl-N'-phenylurea and its analogs in the environment is influenced by various factors, including their chemical structure and the environmental matrix they are in.

Biodegradation in Soil and Water Matrices

Biodegradation is a primary route for the dissipation of benzoylphenylurea (B10832687) compounds in the environment. usda.gov

In soil, these compounds are generally non-persistent, with microbial activity playing a significant role in their breakdown. usda.gov For instance, the analog diflubenzuron (B1670561) has an aerobic soil half-life ranging from 2.2 to 6.2 days. usda.gov The major degradation pathway for many benzoylphenylureas involves the cleavage of the urea (B33335) bridge. dtic.mil For example, diflubenzuron breaks down into 4-chlorophenyl urea and 2,6-difluorobenzoic acid. usda.gov Similarly, the degradation of the phenylurea herbicide isoproturon (B30282) is initiated by N-demethylation, which is a rate-limiting step in its complete mineralization. nih.gov

In aquatic environments, the degradation of benzoylphenylureas is dependent on factors like pH, temperature, and the presence of organic matter. dtic.milbeyondpesticides.org Diflubenzuron, for example, degrades more rapidly in alkaline water (half-life of 1 day) compared to acidic water (half-life of over 16 days). beyondpesticides.org Its dissipation half-life in aquatic field studies is typically 2 to 6 days. usda.gov The degradation process in water also leads to the formation of metabolites. For diflubenzuron, the major aquatic biodegradation products are 4-chlorophenyl urea and 2,6-difluorobenzoic acid. usda.gov

| Matrix | Condition | Half-life | Reference |

|---|---|---|---|

| Soil | Aerobic | 2.2 to 6.2 days | usda.gov |

| Soil | Anaerobic (sandy loam) | 2 to 14 days | usda.gov |

| Water | Aquatic field dissipation | 2 to 6 days | usda.gov |

| Water | Aerobic aquatic metabolism | 3.7 to 26 days | usda.gov |

| Water | Anaerobic aquatic metabolism | 34 days | usda.gov |

| Water | Alkaline (pH > 7) | 1 day | beyondpesticides.org |

| Water | Acidic (pH < 7) | > 16 days | beyondpesticides.org |

Impact of Molecular Modifications (e.g., Fluorination) on Environmental Fate

Modifications to the molecular structure of this compound, such as the introduction of halogen atoms like fluorine, can significantly influence their environmental behavior. nih.gov For instance, halogenated compounds like diflubenzuron exhibit specific degradation patterns. beyondpesticides.org

The presence of fluorine atoms can affect the stability and degradation pathways of these compounds. While specific studies focusing solely on the impact of fluorination on the environmental fate of this compound are not detailed in the provided results, the degradation of fluorinated analogs like diflubenzuron provides insights. The cleavage of the bond between the carbonyl and amide groups is a primary degradation pathway for diflubenzuron, leading to the formation of 2,6-difluorobenzoic acid and 4-chlorophenylurea. dtic.mil This indicates that the fluorinated benzoyl ring is a distinct and stable part of the molecule that is released during degradation.

Research on Bioaccumulation Potential of Benzoylphenylurea Derivatives

Benzoylphenylurea derivatives exhibit a potential for bioaccumulation, largely due to their hydrophobic and lipophilic nature. regulations.gov